molecular formula C6H12O2 B156186 4-Hydroxy-3,3-dimethylbutan-2-one CAS No. 1823-90-1

4-Hydroxy-3,3-dimethylbutan-2-one

Cat. No. B156186
CAS RN: 1823-90-1
M. Wt: 116.16 g/mol
InChI Key: DYAWMXSWDGPGOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hydroxy derivatives of cyclobutane compounds is described in the first paper, where a photochemical route is used to produce 2-amino-3-hydroxycyclobutane-1-carboxylic acid and its 4-hydroxy counterpart with an all-cis geometry. The process involves a [2 + 2]-photocycloaddition reaction followed by regioselective ring opening and other steps to achieve the desired enantiomers .

Molecular Structure Analysis

The second paper provides an analysis of the molecular and crystal structures of a cyclobutane derivative, dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate. The study reveals that the molecule has a slightly distorted square-planar arrangement of the central four-membered ring, which is determined using single crystal X-ray analysis. This information is relevant to understanding the structural aspects of cyclobutane derivatives, which may share similarities with 4-Hydroxy-3,3-dimethylbutan-2-one .

Chemical Reactions Analysis

The third paper discusses the use of 4-dimethylaminopyridine as a catalyst for the acetylation of hydroxy compounds. This method could potentially be applied to the acetylation of 4-Hydroxy-3,3-dimethylbutan-2-one, as it is a hydroxy compound. The reaction is efficient for primary and secondary alcohols, suggesting that similar compounds could be acetylated under these conditions .

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 4-Hydroxy-3,3-dimethylbutan-2-one, they do provide insights into the properties of related compounds. For example, the stability of enantiomeric purity in the presence of a protective group is mentioned in the fourth paper, which could be relevant to the stability of 4-Hydroxy-3,3-dimethylbutan-2-one if it possesses chiral centers .

Scientific Research Applications

  • Catalysis and Reaction Studies :

    • The hydrogenolysis of related compounds, such as 2,3-dimethylbutane, was studied using supported catalysts like ruthenium, nickel, cobalt, and iron, revealing insights into the stability of tertiary carbon atoms and the selectivity towards smaller hydrocarbons (Machiels, 1979).
    • Research on the homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene, related to 4-Hydroxy-3,3-dimethylbutan-2-one, provides insights into the reaction mechanisms and the behavior of catalysts in these processes (Li, Widjaja, Garland, 2003).
  • Organic Synthesis and Chemical Behavior :

    • The reaction of 1,2:3,4-diepoxy-2,3-dimethylbutane with various nucleophiles was investigated, demonstrating the versatility of such compounds in organic synthesis and the potential for creating diverse chemical products (Farkas, Wellauer, Esser, Séquin, 1991).
  • Chemical Analysis and Spectroscopy :

    • Techniques like Band-Target Entropy Minimization (BTEM) have been applied to the spectroscopic analysis of reactions involving compounds like 3,3-dimethylbut-1-ene, which is structurally related to 4-Hydroxy-3,3-dimethylbutan-2-one. This demonstrates the compound's relevance in advancing analytical methods in chemistry (Li, Widjaja, Garland, 2003).
  • Material Science and Physical Chemistry :

    • Studies on the dynamics of compounds like 3,3-dimethylbutan-1-ol in various phases, including plastic crystalline phases, provide insights into the physical properties and behavior of related compounds under different conditions (Carignani, Forte, Juszyńska-Gałązka, et al., 2018).

Safety And Hazards

“4-Hydroxy-3,3-dimethylbutan-2-one” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may also cause respiratory irritation .

Relevant Papers

Relevant papers related to “4-Hydroxy-3,3-dimethylbutan-2-one” can be found at Sigma-Aldrich .

properties

IUPAC Name

4-hydroxy-3,3-dimethylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5(8)6(2,3)4-7/h7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYAWMXSWDGPGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3,3-dimethylbutan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
VA Sontakke, H Lönnberg, M Ora - European Journal of …, 2015 - Wiley Online Library
Phosphoramidates 1 and 2 were synthesized by H‐phosphonate methodology and subsequent oxidative amination with L‐alanine methyl ester. The removal of the protecting groups at …
E Kiuru, Z Ahmed, H Lönnberg… - The Journal of …, 2013 - ACS Publications
Five different 2,2-disubstituted 4-acylthio-3-oxobutyl groups have been introduced as esterase-labile phosphodiester protecting groups that additionally are thermolabile. The …
Number of citations: 27 pubs.acs.org
VA Sontakke, VS Shinde, H Lönnberg… - European Journal of …, 2015 - Wiley Online Library
Appropriately protected structurally modified nucleoside 3′,5′‐cyclic monophosphates are known to show antiviral activity. For this reason, a straightforward synthesis of nucleoside 3…
R Mancuso, I Ziccarelli, A Chimento, N Marino… - Iscience, 2018 - cell.com
The development of efficient synthetic strategies for the discovery of novel antitumor molecules is a major goal in current research. In this context, we report here a catalytic double …
Number of citations: 14 www.cell.com
GW Rewcastle - 1978 - researchspace.auckland.ac.nz
PART ONE SYNTHESIS AND ACID-CATALYSED REARRANGEMENT OF CYCLOPROPANE-1,2-DIOLS A number of cyclopropane-1,2-diyl diacetates have been synthesized …
Number of citations: 0 researchspace.auckland.ac.nz
B Iliev, A Linden, H Heimgartner - Helvetica chimica acta, 2006 - Wiley Online Library
The preparation of the title compounds was achieved via the ‘azirine/oxazolone method’ starting from the corresponding γ‐hydroxy acids. Upon subjecting the γ‐hydroxy‐N‐[1‐(…
Number of citations: 3 onlinelibrary.wiley.com
I Saikia, AJ Borah, P Phukan - Chemical reviews, 2016 - ACS Publications
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds. Use of molecular bromine in …
Number of citations: 408 pubs.acs.org
JP Kass - 2012 - search.proquest.com
Abstract Development of two highly diastereoselective synthetic methodologies and the total synthesis of fungal natural product Viridiofungin A have been described. A reductive aldol …
Number of citations: 2 search.proquest.com
I Ziccarelli, R Mancuso, B Gabriele - 2016 - dspace.unical.it
In the present investigation we have developed new palladium-catalyzed carbonylation processes for the synthesis of molecules of applicative interest. In particular, isoindolinone and …
Number of citations: 2 dspace.unical.it
PKG Hodgson, S Warren - Journal of the Chemical Society, Perkin …, 1975 - pubs.rsc.org
2,2-Dimethyl-3-oxo-3-phenylpropyl toluene-p-sulphonate (tosylate) and some related 3-oxoalkyl tosylates are solvolysed in buffered carboxylic acid solvents by 1,4-carbonyl …
Number of citations: 4 pubs.rsc.org

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